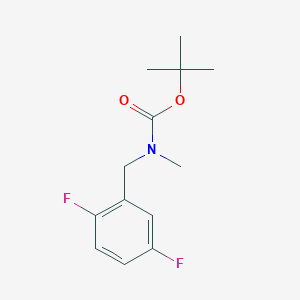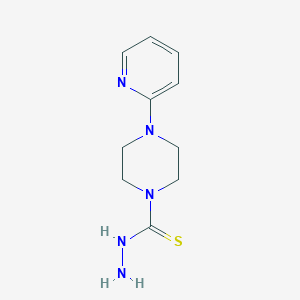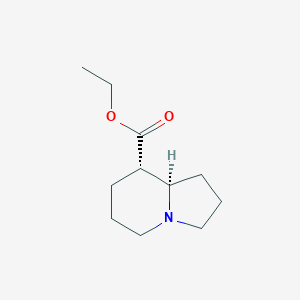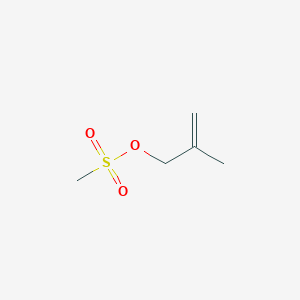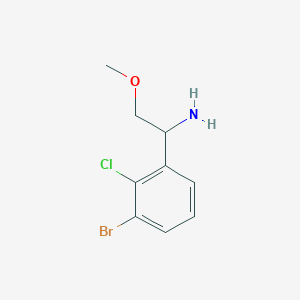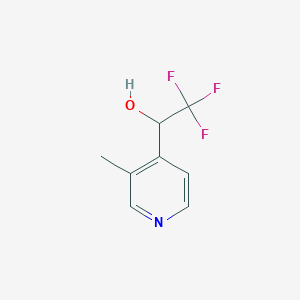![molecular formula C13H22N2O3 B12970704 (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (5-oxo-4-azaspiro[26]nonan-6-yl)carbamate is a spirocyclic compound that features a unique structural motif
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route starts with the condensation of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biology: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of (S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
- 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane
Uniqueness
(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate is unique due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H22N2O3 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
tert-butyl N-[(6S)-5-oxo-4-azaspiro[2.6]nonan-6-yl]carbamate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)14-9-5-4-6-13(7-8-13)15-10(9)16/h9H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Clé InChI |
ZDSPDSBXDODGRI-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCCC2(CC2)NC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC2(CC2)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



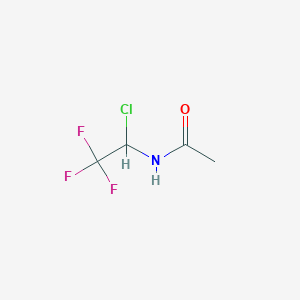
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
